molecular formula C17H14ClN3O2S B2374384 3-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide CAS No. 946239-23-2

3-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2374384
CAS No.: 946239-23-2
M. Wt: 359.83
InChI Key: HJFURKCTBWKZLG-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a complex structure with a chlorinated benzamide moiety, a pyridazinone ring, and a thiophene group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Ring: Starting from a suitable precursor, the pyridazinone ring can be synthesized through cyclization reactions.

    Introduction of the Thiophene Group: The thiophene moiety can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Chlorination: The benzamide ring can be chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Final Coupling: The final step involves coupling the chlorinated benzamide with the pyridazinone-thiophene intermediate under appropriate conditions, possibly using a base like triethylamine.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazines.

    Substitution: The chlorine atom on the benzamide ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydropyridazines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving pyridazinone derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The exact mechanism of action of 3-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The pyridazinone ring could be involved in hydrogen bonding or π-π interactions with the target protein, while the thiophene and benzamide moieties could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide: Similar structure but with a phenyl group instead of a thiophene.

    3-chloro-N-(2-(6-oxo-3-(furan-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide: Similar structure but with a furan ring instead of a thiophene.

Uniqueness

The presence of the thiophene ring in 3-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide might confer unique electronic properties and biological activities compared to its analogs with phenyl or furan rings. This could result in different pharmacokinetic and pharmacodynamic profiles, making it a compound of interest for further research.

Properties

IUPAC Name

3-chloro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c18-13-4-1-3-12(11-13)17(23)19-8-9-21-16(22)7-6-14(20-21)15-5-2-10-24-15/h1-7,10-11H,8-9H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFURKCTBWKZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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